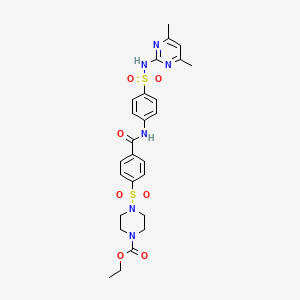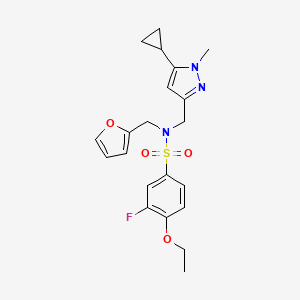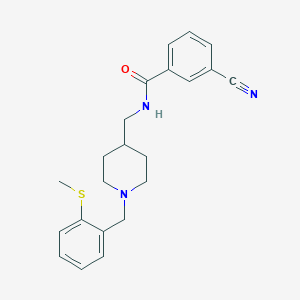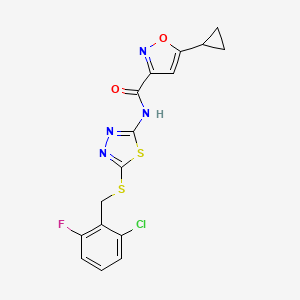
ethyl 4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, ethyl 4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate, is a complex organic molecule that appears to be related to various synthesized heterocyclic compounds. These compounds are often of interest due to their potential applications in pharmaceuticals, agriculture, and materials science.
Synthesis Analysis
The synthesis of related compounds often involves Knoevenagel condensation reactions, as seen in the synthesis of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate , ethyl 2-(4-methylbenzylidene)-3-oxobutanoate , and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate . These reactions typically use aldehydes and ethyl acetoacetate in the presence of a base catalyst. Additionally, the synthesis of diverse trifluoromethyl heterocycles from ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate demonstrates the versatility of similar ethyl oxobutanoate derivatives in producing a wide range of heterocyclic compounds .
Molecular Structure Analysis
X-ray diffraction studies have been used to confirm the structures of several related compounds, such as ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate , ethyl 2-(4-methylbenzylidene)-3-oxobutanoate , and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate . These studies reveal that these compounds often crystallize in specific crystal systems and adopt certain conformations about their double bonds.
Chemical Reactions Analysis
The reactivity of ethyl oxobutanoate derivatives can lead to the formation of various heterocyclic compounds. For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with arylidenemalononitriles to produce different products, including 2-trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine derivatives . The reaction mechanisms can be complex and are influenced by the substrates and solvents used.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic methods, including NMR, mass spectroscopy, and UV-Vis . These studies provide insights into the stability, reactivity, and potential applications of these molecules. For example, the antioxidant properties of a novel pyrazole derivative were evaluated through DPPH and hydroxyl radical scavenging methods , indicating the potential for biological activity.
Scientific Research Applications
Synthesis and Structural Analysis :
- A study by Guo Qian-yi (2011) focused on synthesizing a compound with similarities to the query chemical, highlighting methods like amino protection, nucleophilic reaction, and deprotection. This research provides insights into synthesis techniques that could be applicable to the compound .
- Ajay Kumar Kariyappa et al. (2016) synthesized a related compound through Knoevenagel condensation, which could be a relevant method for synthesizing the compound of interest.
Potential for Antimicrobial Activity :
- The study by H. Khalid et al. (2016) explored the antimicrobial activity of compounds containing structures similar to the query compound. This suggests potential antimicrobial applications for ethyl 4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate.
Chemical Property Exploration :
- Research by A. D. Kumar et al. (2016) on a similar compound involved in-depth analysis of its crystal and molecular structure. Such studies are crucial for understanding the physical and chemical properties of related compounds.
Diverse Applications in Synthesis of Novel Derivatives :
- Mark A. Honey et al. (2012) discussed the use of a diazoketoester, chemically related to the query compound, as an intermediate for synthesizing a range of heterocycles. This demonstrates the compound's potential as a versatile intermediate in organic synthesis.
Potential in Catalysis and Organic Reactions :
- The work by Margaret Yankey et al. (2014) on iron complexes involving similar chemical structures suggests potential applications in catalysis, particularly in reactions involving ethylene.
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a necessity for the development of a new drug that overcomes these problems . Therefore, compounds containing imidazole moiety could be potential candidates for future drug development.
properties
IUPAC Name |
ethyl 4-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-3-22-15(21)5-4-14(20)19-9-6-13(7-10-19)12-23-16-17-8-11-18(16)2/h8,11,13H,3-7,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQDQNOLTHRJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)CSC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B3016348.png)

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide](/img/no-structure.png)


![5-Methyl-1-(4-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]pyrazole-3-carboxamide](/img/structure/B3016358.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3016359.png)
![6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3016363.png)

![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3016365.png)

![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3016367.png)
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride](/img/structure/B3016368.png)